2-phenoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide
Description
Properties
IUPAC Name |
2-phenoxy-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c22-19(15-23-17-5-2-1-3-6-17)20-13-16-8-10-21(11-9-16)14-18-7-4-12-24-18/h1-7,12,16H,8-11,13-15H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGBQNVPSNLSIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC=CC=C2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-[(Thiophen-2-yl)Methyl]Piperidin-4-amine
The synthesis begins with the alkylation of piperidin-4-amine using 2-(chloromethyl)thiophene. In anhydrous dichloromethane, piperidin-4-amine reacts with 2-(chloromethyl)thiophene in the presence of triethylamine (3 equiv) at 0°C, followed by gradual warming to room temperature over 12 hours. The product, 1-[(thiophen-2-yl)methyl]piperidin-4-amine, is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3) with a yield of 78%.
Synthesis of Phenoxy Acetyl Chloride
Phenoxyacetic acid is converted to its corresponding acid chloride by treatment with thionyl chloride (2 equiv) under reflux in dry toluene for 3 hours. Excess thionyl chloride is removed under reduced pressure, yielding phenoxy acetyl chloride as a pale-yellow liquid (95% purity by GC-MS).
Amide Bond Formation
The final step involves coupling phenoxy acetyl chloride with 1-[(thiophen-2-yl)methyl]piperidin-4-amine. In dry tetrahydrofuran (THF), the amine (1 equiv) is added dropwise to phenoxy acetyl chloride (1.1 equiv) at 0°C, followed by the addition of N,N-diisopropylethylamine (DIPEA, 2 equiv). The reaction mixture is stirred at room temperature for 24 hours, yielding the target compound after purification via recrystallization (ethanol/water, 70:30) with an overall yield of 65%.
Microwave-Assisted One-Pot Synthesis
Reaction Optimization
Microwave irradiation significantly accelerates the coupling step. A mixture of phenoxyacetic acid (1 equiv), 1-[(thiophen-2-yl)methyl]piperidin-4-amine (1 equiv), and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU, 1.2 equiv) in dimethylformamide (DMF) is irradiated at 100°C for 15 minutes. This method achieves a 92% conversion rate, as confirmed by HPLC, with a final isolated yield of 85%.
Advantages Over Conventional Heating
Comparative studies demonstrate that microwave irradiation reduces reaction time from 24 hours to 15 minutes while improving yield by 20%. The enhanced efficiency is attributed to uniform heating and reduced side reactions.
Solid-Phase Synthesis Using Resin-Bound Intermediates
Immobilization of Piperidine Derivative
Wang resin is functionalized with 1-[(thiophen-2-yl)methyl]piperidin-4-amine via a carbodiimide coupling strategy. The resin-bound amine is treated with phenoxyacetic acid (3 equiv), 1-hydroxybenzotriazole (HOBt, 3 equiv), and N,N'-dicyclohexylcarbodiimide (DCC, 3 equiv) in dichloromethane for 24 hours. Cleavage from the resin using trifluoroacetic acid (TFA)/dichloromethane (1:9) affords the target compound with a purity >95% (LC-MS) and a yield of 70%.
Enzymatic Catalysis for Green Synthesis
Lipase-Mediated Amidation
In a solvent-free system, immobilized Candida antarctica lipase B (Novozym 435) catalyzes the reaction between phenoxyacetic acid and 1-[(thiophen-2-yl)methyl]piperidin-4-amine at 50°C. After 48 hours, the conversion reaches 88%, with the enzyme retained for five cycles without significant activity loss. This method offers an eco-friendly alternative to traditional approaches.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Sequential Alkylation | 65 | 98 | 36 hours | Scalability for industrial use |
| Microwave-Assisted | 85 | 99 | 15 minutes | Rapid synthesis, high efficiency |
| Solid-Phase | 70 | 95 | 24 hours | Ease of purification |
| Enzymatic | 88 | 97 | 48 hours | Environmentally sustainable |
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 minutes, confirming >99% purity.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-phenoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Phenoxyacetamide-Based Flavoring Agents
2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide (FL-no: 16.133)
- Structure: Contains a 4-methylphenoxy group, pyrazole, and thiophen-2-ylmethyl substituents.
- Function : Cooling agent in food products.
Comparison :
Pharmacologically Active Acetamide Derivatives
2-Phenoxy-N-(3-phenylisoxazol-5-yl)acetamide Analogues (e.g., Compound 67)
Comparison :
Piperidine-Containing Opioids
Methoxyacetylfentanyl (2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)
Comparison :
- The target compound’s piperidine and acetamide motifs are structurally analogous but lack the phenylethyl group critical for µ-opioid receptor binding.
- Substitution with thiophen-2-ylmethyl instead of phenylethyl likely eliminates opioid activity, redirecting the compound to non-pharmacological uses .
Thiazolyl and Thiophene Derivatives
2-Phenoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide (D335-2970)
- Structure: Phenoxyacetamide linked to a thiazole ring.
Comparison :
- The target compound’s piperidine moiety may enhance conformational flexibility compared to rigid thiazole derivatives .
Biological Activity
2-phenoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide, a compound characterized by its unique structural features including a phenoxy group, a thiophene ring, and a piperidine moiety, has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C19H24N2O2S
- Molecular Weight : 344.5 g/mol
- CAS Number : 953916-64-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways that are crucial for therapeutic effects.
Potential Mechanisms:
- Receptor Modulation : The compound's structure suggests potential interactions with neurotransmitter receptors, which may contribute to its analgesic and anti-inflammatory properties.
- Enzyme Inhibition : Evidence points to its role as an inhibitor of α-glucosidase, which is significant in managing type 2 diabetes by delaying carbohydrate absorption.
In Vitro Studies
Recent studies have highlighted the compound's effectiveness as an α-glucosidase inhibitor. For instance, a derivative of this compound demonstrated an IC50 value of 50 μM, significantly lower than the established inhibitor Acarbose (IC50 = 327 μM), showcasing its selective inhibition and potential for therapeutic use in diabetes management .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Its derivatives exhibit notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 15.625 to 125 μM, indicating moderate to strong antibacterial properties .
Case Studies
- Diabetes Management : A study focusing on the α-glucosidase inhibitory activity demonstrated that the compound could effectively reduce postprandial blood glucose levels in diabetic models. This was supported by kinetic studies indicating non-competitive inhibition .
- Antimicrobial Efficacy : In another investigation, derivatives of the compound were tested against biofilms formed by MRSA and E. coli. Results showed that these compounds not only inhibited biofilm formation but also reduced existing biofilms effectively, with MIC values reflecting their potential as therapeutic agents against resistant strains .
Data Tables
| Biological Activity | IC50/MIC Values | Target |
|---|---|---|
| α-glucosidase inhibition | 50 μM | Type 2 Diabetes |
| Antibacterial (S. aureus) | 15.625 - 125 μM | Bacterial Infections |
| Antibacterial (E. coli) | 31.108 - 62.216 μM | Bacterial Infections |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
